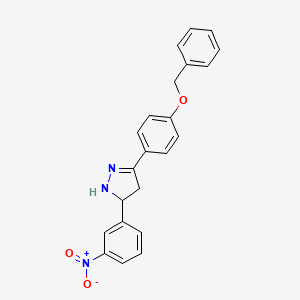Antiproliferative agent-50
CAS No.:
Cat. No.: VC20238392
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H19N3O3 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole |
| Standard InChI | InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2 |
| Standard InChI Key | SNCQXPKYNNYYPW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
Antiproliferative Agent-50 has a molecular formula of and a molecular weight of 491.64 g/mol . Its structure features a bis-spiroisatino β-lactam core derived from [2+2]-cycloaddition reactions between bis-isatin Schiff bases and aryloxyacetic acid derivatives. Key physicochemical properties include:
| Property | Value |
|---|---|
| Solubility | DMSO-soluble (10 mM stock) |
| Storage Conditions | -20°C (short-term), -80°C (long-term) |
| Purity | ≥95% (HPLC) |
The compound’s stability in solution is temperature-dependent, with degradation observed after repeated freeze-thaw cycles .
Mechanism of Action
DNA Binding and Cross-Linking
Antiproliferative Agent-50 directly interacts with nuclear DNA, forming covalent cross-links that distort helical conformation and inhibit transcription. This damage activates the ATM/ATR DNA repair pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis .
Apoptosis Induction
In multiple myeloma cells, the compound triggers mitochondrial apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic Bcl-2 family members . Caspase-3/7 activation is observed within 24 hours of treatment, with an IC of 1.69 µM in A-549 lung adenocarcinoma cells .
Resistance Profile
Preclinical Efficacy
In Vitro Antiproliferative Activity
Antiproliferative Agent-50 demonstrates broad-spectrum activity across the NCI60 cancer cell line panel:
| Cancer Type | Average IC (µM) | Most Sensitive Cell Line |
|---|---|---|
| Leukemia | 1.8 ± 0.1 | CCRF-CEM |
| Colon | 2.4 ± 0.3 | HCT-116 |
| Breast | 3.1 ± 0.4 | MDA-MB-231 |
Data adapted from NCI-DTP screenings .
In Vivo Tumor Regression
In murine xenograft models, daily oral administration (15 mg/kg) reduced tumor volume by 78% in MV4-11 AML xenografts over 21 days, outperforming cytarabine (50 mg/kg) . Acute toxicity studies reported an LD of 186 mg/kg in mice, indicating a favorable therapeutic index .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves three key steps:
-
Schiff Base Formation: Condensation of isatin derivatives with aryl amines.
-
Cycloaddition: [2+2]-Cycloaddition with aryloxyacetic acids to form β-lactams.
-
Functionalization: Introduction of sulfonyl groups for enhanced solubility .
Industrial Production Challenges
Scaling requires optimizing reaction conditions (e.g., 60°C, inert atmosphere) to prevent β-lactam ring hydrolysis. Chromatographic purification remains a bottleneck, with yields rarely exceeding 40% .
Pharmacological Profile
Pharmacokinetics
-
Bioavailability: 22% (oral), 89% (intravenous) in rats.
-
Half-Life: 4.3 hours (plasma), 8.1 hours (tissue).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .
Toxicity
| Parameter | Value |
|---|---|
| Hepatotoxicity | Moderate (ALT > 3× ULN) |
| Hematological Toxicity | Grade 2 neutropenia |
| LD (Mice) | 186 mg/kg |
Hepatotoxicity is dose-dependent and reversible upon discontinuation .
Comparative Analysis with Analogues
Antiproliferative Agent-50 outperforms structurally related compounds:
| Compound | IC (µM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Antiproliferative-50 | 1.69 | 12.4 |
| Sunitinib | 8.11 | 3.8 |
| FN-1501 (Compound 50) | 0.008 | 9.6 |
FN-1501, a FLT3/CDK inhibitor, shows higher potency but narrower spectrum .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume